molecular formula C30H34O5 B335796 2-{[3-(benzyloxy)phenyl](2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl}-5,5-dimethylcyclohexane-1,3-dione

2-{[3-(benzyloxy)phenyl](2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B335796
M. Wt: 474.6 g/mol
InChI Key: AFMYPXRUXAYTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves a multi-step process:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.

    Cyclohexenyl Intermediate Formation: The next step involves the formation of the 2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl group through a series of reactions, including aldol condensation and subsequent cyclization.

    Final Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the cyclohexenyl intermediate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzyloxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols are the major products of reduction reactions.

    Substitution: Substituted aromatic compounds, such as nitro or bromo derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its unique structure. Research could explore its activity as an enzyme inhibitor or its potential as a therapeutic agent for various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Methoxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione
  • 2-[3-(Ethoxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione

Uniqueness

The uniqueness of 2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione lies in its benzyloxy group, which can impart different reactivity and properties compared to methoxy or ethoxy analogs. This can affect its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(3-phenylmethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C30H34O5/c1-29(2)14-22(31)27(23(32)15-29)26(28-24(33)16-30(3,4)17-25(28)34)20-11-8-12-21(13-20)35-18-19-9-6-5-7-10-19/h5-13,26-27,33H,14-18H2,1-4H3

InChI Key

AFMYPXRUXAYTFM-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=C(CC(CC4=O)(C)C)O)C

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=C(CC(CC4=O)(C)C)O)C

Origin of Product

United States

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